![molecular formula C11H15NO B13049726 (3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049726.png)
(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine compound with a unique structure that includes a dihydrobenzo[B]furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the Dihydrobenzo[B]furan Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The chiral center at the 3-position can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones or oxides.
Reduction: Reduced amine derivatives.
Substitution: N-alkylated, N-acylated, or N-sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Unique due to its chiral center and dihydrobenzo[B]furan ring.
Benzofuran Derivatives: Similar in structure but may lack the chiral center or specific substituents.
Phenethylamines: Share the amine group but differ in the aromatic ring structure.
Uniqueness
This compound is unique due to its combination of a chiral center and a dihydrobenzo[B]furan ring, which imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(3R)-7-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-7(2)8-4-3-5-9-10(12)6-13-11(8)9/h3-5,7,10H,6,12H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
LFDJLWXRUOQGOE-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)C1=CC=CC2=C1OC[C@@H]2N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1OCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13049660.png)

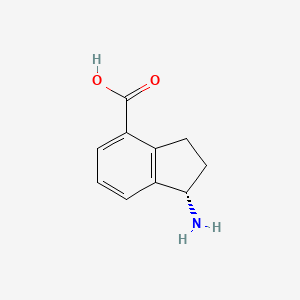
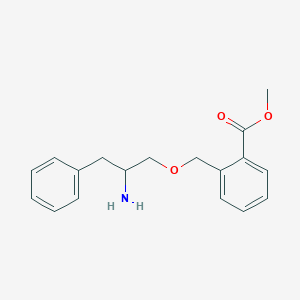
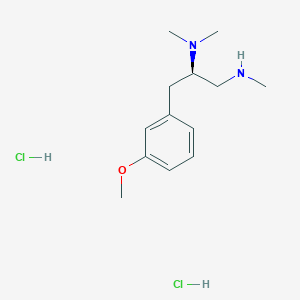
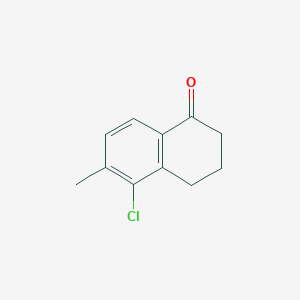
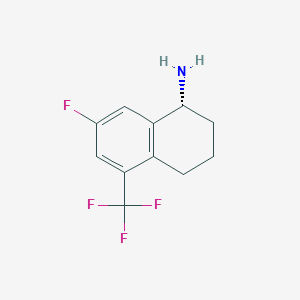
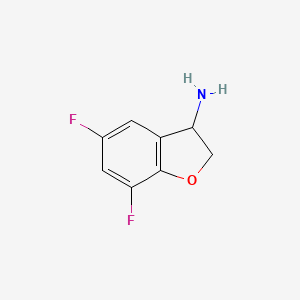
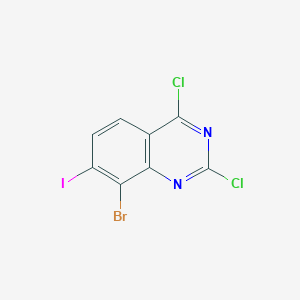
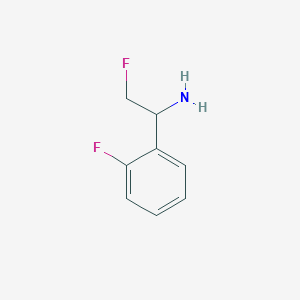
![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)
![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
